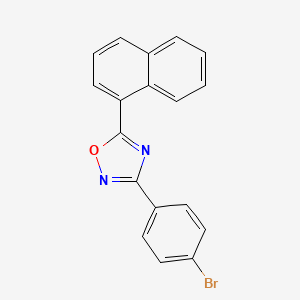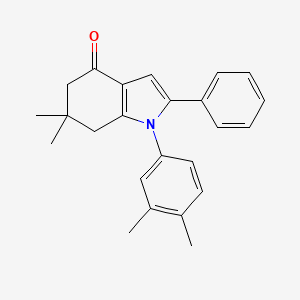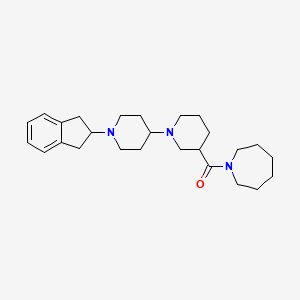![molecular formula C19H14FN3O5S B6132860 N-(4-fluorophenyl)-3-{[(3-nitrophenyl)amino]sulfonyl}benzamide](/img/structure/B6132860.png)
N-(4-fluorophenyl)-3-{[(3-nitrophenyl)amino]sulfonyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Fluorophenyl)-3-{[(3-nitrophenyl)amino]sulfonyl}benzamide, commonly known as FNAB, is a chemical compound that has been widely studied for its potential therapeutic applications. FNAB belongs to the class of sulfonamide compounds, which have been used in the treatment of various diseases, including diabetes, cancer, and bacterial infections.
作用機序
FNAB exerts its therapeutic effects by inhibiting the activity of several enzymes and proteins, including carbonic anhydrase, aldose reductase, and cyclooxygenase-2. These enzymes and proteins are involved in various cellular processes, including cell proliferation, inflammation, and glucose metabolism. By inhibiting these enzymes and proteins, FNAB can modulate these processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
FNAB has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of glucose in the blood, which makes it a potential therapeutic agent for the treatment of diabetes. FNAB has also been shown to inhibit the growth of cancer cells and reduce inflammation, which makes it a potential therapeutic agent for the treatment of cancer and inflammatory diseases.
実験室実験の利点と制限
FNAB has several advantages for use in lab experiments. It is a well-characterized compound that has been extensively studied for its biochemical and physiological effects. It is also relatively easy to synthesize, which makes it readily available for use in experiments. However, FNAB also has some limitations. It has low solubility in water, which makes it difficult to administer in vivo. It also has a short half-life, which limits its effectiveness as a therapeutic agent.
将来の方向性
There are several future directions for research on FNAB. One area of research is the development of more potent and selective inhibitors of the enzymes and proteins targeted by FNAB. Another area of research is the development of new formulations of FNAB that can improve its solubility and increase its half-life. Additionally, more studies are needed to determine the safety and efficacy of FNAB in vivo, which will be essential for its use as a therapeutic agent.
合成法
The synthesis of FNAB involves a series of chemical reactions that start with the condensation of 4-fluoroaniline and 3-nitrobenzenesulfonyl chloride. The resulting intermediate is then coupled with 3-aminobenzoic acid to form FNAB. The synthesis method has been optimized to produce high yields of pure FNAB, which is essential for its use in scientific research.
科学的研究の応用
FNAB has been studied extensively for its potential therapeutic applications. It has been shown to inhibit the activity of several enzymes and proteins that are involved in the development and progression of various diseases, including cancer, diabetes, and inflammation. FNAB has also been studied for its antibacterial and antifungal properties.
特性
IUPAC Name |
N-(4-fluorophenyl)-3-[(3-nitrophenyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O5S/c20-14-7-9-15(10-8-14)21-19(24)13-3-1-6-18(11-13)29(27,28)22-16-4-2-5-17(12-16)23(25)26/h1-12,22H,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRDQKXCKODFXIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[benzyl(methyl)amino]-3-(5-{[(cyclohexylmethyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6132777.png)

![4-methoxy-N-({1-[3-(1H-pyrazol-1-yl)propanoyl]-3-piperidinyl}methyl)benzenesulfonamide](/img/structure/B6132793.png)
![N-cyclopropyl-N'-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B6132795.png)
![2-(4-methoxybenzyl)-4-[(6-methyl-2-pyridinyl)methyl]morpholine](/img/structure/B6132800.png)
![N-[1-(4-fluorophenyl)propyl]-5-[(5-isoquinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B6132810.png)
![N-{imino[(4-methoxyphenyl)amino]methyl}urea](/img/structure/B6132816.png)

![1-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-[2-(1H-pyrazol-1-yl)ethyl]piperidine](/img/structure/B6132840.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-3-piperidinecarboxamide](/img/structure/B6132866.png)
![2-(3-methoxybenzyl)-4-[(6-methyl-1,3-benzodioxol-5-yl)methyl]morpholine](/img/structure/B6132869.png)
![2-{[(3-chloro-4-methylphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6132882.png)